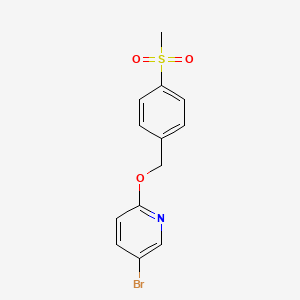
2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline is an organic compound with a complex structure that includes a methoxy group, a pyridylsulfonyl group, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline may involve large-scale chemical processes that optimize yield and purity. These methods often use automated systems and advanced technologies to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions can vary widely depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline can be compared with other similar compounds, such as:
2-Methoxy-4-nitroaniline: Used in optical applications and the textile industry.
4-Pyridylsulfonyl chloride: Used as an intermediate in organic synthesis.
Aniline derivatives: Widely used in the production of dyes and pharmaceuticals.
Propiedades
Fórmula molecular |
C12H12N2O3S |
|---|---|
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
2-methoxy-4-pyridin-4-ylsulfonylaniline |
InChI |
InChI=1S/C12H12N2O3S/c1-17-12-8-10(2-3-11(12)13)18(15,16)9-4-6-14-7-5-9/h2-8H,13H2,1H3 |
Clave InChI |
XMSHEFILHHQJFJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)S(=O)(=O)C2=CC=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-[3-[4-(2-Pyrimidinyl)-1-piperazinyl]propyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B8422803.png)



![{1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-4-yl}methanol](/img/structure/B8422833.png)






